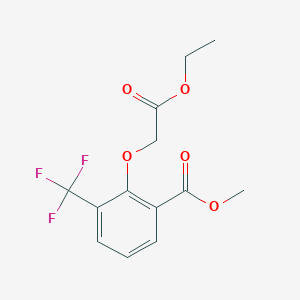![molecular formula C16H23NO2 B13888807 Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate](/img/structure/B13888807.png)
Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine-containing compounds are essential synthetic fragments used in drug design and are present in various pharmaceuticals and natural alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters. One common method includes the use of (S or R)-ethyl piperidine-3-carboxylate as a starting material for chiral optimization . The reaction conditions often involve hydrogenation, cyclization, and amination processes .
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions and the use of cost-effective methods to ensure high yield and purity. The development of fast and efficient synthetic routes is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Ethyl piperidine-3-carboxylate: Used as a starting material for chiral optimization.
Methyl 1-hydroxyindole-3-carboxylate: Another piperidine derivative with distinct chemical properties.
Uniqueness: Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H23NO2 |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-3-19-15(18)16(9-4-10-17-12-16)11-14-7-5-13(2)6-8-14/h5-8,17H,3-4,9-12H2,1-2H3 |
Clave InChI |
JGYSVWGSHLDAPH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



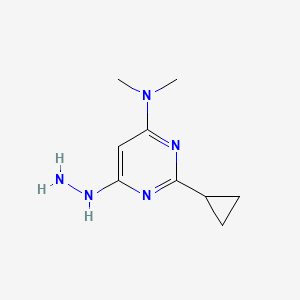
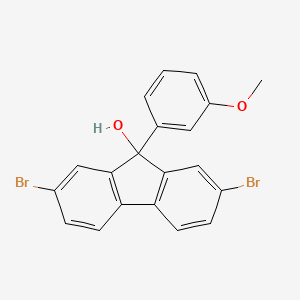
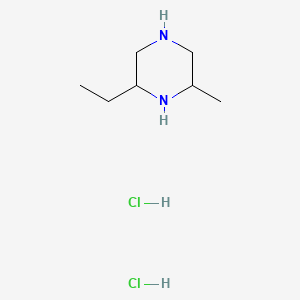
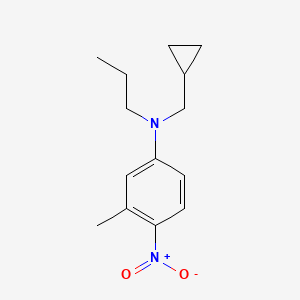
![3,4,5-Trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride](/img/structure/B13888773.png)
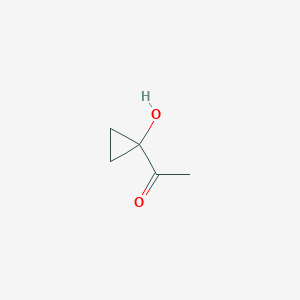

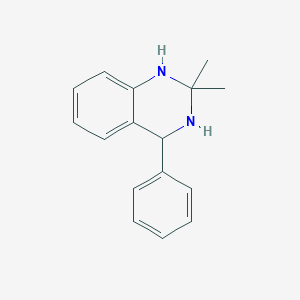
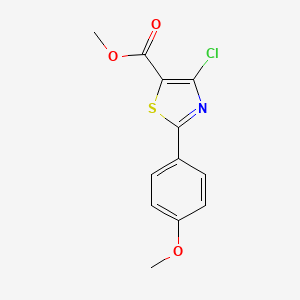

![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)
